Methyl 2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Description

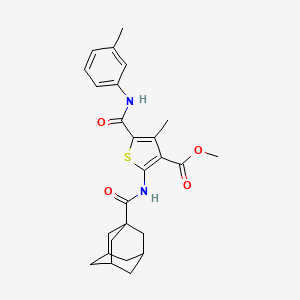

This compound is a thiophene-3-carboxylate derivative featuring an adamantane-1-carboxamido group at position 2, a methyl group at position 4, and an m-tolylcarbamoyl substituent at position 5.

Properties

Molecular Formula |

C26H30N2O4S |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

methyl 2-(adamantane-1-carbonylamino)-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate |

InChI |

InChI=1S/C26H30N2O4S/c1-14-5-4-6-19(7-14)27-22(29)21-15(2)20(24(30)32-3)23(33-21)28-25(31)26-11-16-8-17(12-26)10-18(9-16)13-26/h4-7,16-18H,8-13H2,1-3H3,(H,27,29)(H,28,31) |

InChI Key |

DQVJMOKPHDVPGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the adamantane-1-carboxylic acid, followed by its conversion to the corresponding amide. The thiophene ring is then introduced through a series of coupling reactions, and the final esterification step yields the desired compound. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide groups can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate has shown promise in the context of cancer therapy. Its structural features suggest potential interactions with biological targets involved in tumor growth and metabolism.

Anticancer Properties

Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of thiophene have been studied for their ability to inhibit various kinases involved in cancer signaling pathways. The incorporation of adamantane moieties is known to enhance bioactivity due to their unique steric and electronic properties, which may contribute to the compound's effectiveness against tumors.

Synthetic Approaches

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthetic Route Overview

A typical synthetic route involves:

- Formation of the thiophene ring through cyclization reactions.

- Introduction of the adamantane carboxamide group via amide coupling reactions.

- Modification of the methyl and toluyloxy groups to enhance solubility and bioavailability.

The synthetic pathway can be summarized as follows:

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Thiophene derivatives | Formation of thiophene core |

| 2 | Amide Coupling | Adamantane derivatives | Introduction of adamantane moiety |

| 3 | Substitution | Methyl and toluyloxy reagents | Final compound synthesis |

Case Studies and Research Findings

Several studies have highlighted the potential applications of similar compounds in clinical settings:

Study on Glutamine Antagonists

A related compound, GA-607, demonstrated significant efficacy in preclinical models by targeting glutamine metabolism in tumors. The study showed a robust increase in specific metabolites associated with tumor growth inhibition, suggesting a similar potential for this compound .

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its potential mechanisms of action. These studies often reveal how structural modifications can enhance or diminish activity against specific enzymes or receptors.

Mechanism of Action

The mechanism of action of Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane group is known for its ability to enhance the stability and bioavailability of compounds, while the thiophene ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Core Thiophene Scaffold Modifications

The thiophene ring serves as a central scaffold in multiple analogs. Key variations include:

Key Observations :

Adamantane-Containing Analogs

Adamantane derivatives are noted for their metabolic stability and pharmacokinetic advantages:

Key Observations :

Physicochemical Properties

Key Observations :

- The target compound’s higher molecular weight compared to AAT-778 may reduce solubility but improve target affinity through increased van der Waals interactions.

Biological Activity

Methyl 2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing available data from various studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

It features an adamantane moiety, which is known for its ability to enhance the lipophilicity and bioavailability of drugs. The presence of the thiophene ring contributes to its biological activity due to the electron-rich nature of the sulfur atom.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiophene derivatives. For instance, a study on various thiophene compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| This compound | Staphylococcus aureus | 8 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

The compound exhibited lower MIC values compared to other tested thiophenes, indicating its potential as an effective antimicrobial agent.

Antifungal Activity

In addition to antibacterial properties, the compound demonstrated antifungal activity against various fungal strains. Its efficacy was evaluated using a series of in vitro tests against pathogens such as Candida albicans. The docking studies indicated that it binds effectively to target proteins involved in fungal metabolism, such as dihydrofolate reductase and rhomboid protease, suggesting a mechanism for its antifungal action .

Table 2: Antifungal Activity Evaluation

| Compound | Target Fungi | MIC (µg/mL) |

|---|---|---|

| Compound A | Candida albicans | 32 |

| This compound | Candida albicans | 16 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiophene derivatives. Modifications to the thiophene ring or substituents can significantly influence biological activity. For example, substituents like adamantane enhance lipophilicity and cellular uptake, while carbamoyl groups may improve binding affinity to biological targets .

Case Studies

- Study on Antimicrobial Efficacy : A recent study synthesized various thiophene derivatives and evaluated their antimicrobial activities. The results indicated that compounds with bulky substituents exhibited enhanced activity due to improved interaction with bacterial cell walls.

- Docking Studies : Computational docking studies have revealed that this compound forms stable complexes with key enzymes in bacterial and fungal metabolism, suggesting a promising pathway for drug development against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.